5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole
Overview
Description
5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a methoxyphenyl group at the 2nd position, and a methyl group at the 1st position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole typically involves multiple steps. One common method includes the bromination of 2-(2-methoxyphenyl)-1-methyl-1H-imidazole using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position of the imidazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazole derivative.
Scientific Research Applications
5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxyphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-1-methyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-chloro-2-(2-methoxyphenyl)-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
5-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for forming specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-2-(2-methoxyphenyl)-1-methylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-14-10(12)7-13-11(14)8-5-3-4-6-9(8)15-2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHMROUBRYNZQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C2=CC=CC=C2OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221505 | |
Record name | 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415564-80-5 | |
Record name | 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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